molecular formula C9H14N2O2 B14923812 3-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid

3-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B14923812
M. Wt: 182.22 g/mol
InChI Key: MYWCPXIHUIBFHB-UHFFFAOYSA-N
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Description

3-[3-(Propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole-containing carboxylic acid derivative. The core structure consists of a pyrazole ring substituted with an isopropyl (propan-2-yl) group at position 3, linked to a propanoic acid moiety via a methylene bridge at position 1. This compound is part of a broader class of pyrazole-propanoic acid hybrids, which are studied for their diverse physicochemical and biological properties.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-(3-propan-2-ylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C9H14N2O2/c1-7(2)8-3-5-11(10-8)6-4-9(12)13/h3,5,7H,4,6H2,1-2H3,(H,12,13)

InChI Key

MYWCPXIHUIBFHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=C1)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid typically involves the reaction of a suitable pyrazole derivative with a propanoic acid derivative. One common method is the alkylation of 3-(1H-pyrazol-1-yl)propanoic acid with isopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the pyrazole ring or modifications to the propanoic acid chain. These variations influence hydrophobicity, electronic effects, and steric bulk, which in turn affect reactivity, solubility, and biological interactions.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents logP Hydrogen Bond Donors/Acceptors Reference
3-[3-(Propan-2-yl)-1H-pyrazol-1-yl]propanoic acid (Target) C9H14N2O2 182.22* 3-isopropyl ~1.2† 1 (donor), 3 (acceptors) N/A‡
3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid C10H10BrF3N2O2 327.10 Br, cyclopropyl, CF3 2.5 1, 5
3-[3-(Dipropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid C13H21N3O3 267.33 Dipropylcarbamoyl 0.48 1, 6
3-[4-(3,5-Dimethyl-pyrazol-1-yl)phenyl]propanoic acid C14H16N2O2 244.29 3,5-dimethylpyrazole, phenyl 2.8 1, 3
3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride C6H9ClN2O2 176.60 Unsubstituted pyrazole, HCl salt -0.5 2, 3

*Calculated using standard atomic weights. †Estimated via analogy to similar compounds.

Key Observations:
  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF3) and bromo substituents in the compound from enhance lipophilicity (logP = 2.5) and may improve membrane permeability.
  • Aromatic Extensions: The phenyl-linked analog in (logP = 2.8) demonstrates how extended conjugation can increase hydrophobicity, impacting bioavailability.
Example:

The compound in was synthesized by reacting 3-bromopropanoic acid with a pre-formed pyrazole intermediate under nucleophilic substitution conditions.

Biological Activity

3-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being studied for various therapeutic applications, including anti-inflammatory and antimicrobial effects. Understanding its biological activity is crucial for its potential development in medicinal chemistry.

The molecular formula of this compound is C9H14N2O2C_9H_{14}N_2O_2 with a molecular weight of 182.22 g/mol. It features a propanoic acid moiety attached to a pyrazole ring substituted with an isopropyl group at the 3-position.

PropertyValue
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
IUPAC Name3-(3-propan-2-ylpyrazol-1-yl)propanoic acid
InChI KeyMYWCPXIHUIBFHB-UHFFFAOYSA-N

The biological activity of this compound may be attributed to its interaction with specific molecular targets. It is hypothesized that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process by reducing the production of pro-inflammatory prostaglandins. This mechanism suggests potential applications in treating inflammatory diseases.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In vitro studies have shown that compounds similar to this compound can effectively inhibit the production of inflammatory mediators, providing a basis for their use in treating conditions such as arthritis and other inflammatory disorders.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. In studies assessing the antibacterial and antifungal activities, compounds structurally related to this compound demonstrated varying degrees of efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, specific derivatives showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .

Case Studies

Several case studies have highlighted the biological efficacy of pyrazole derivatives:

  • Anti-inflammatory Effects : A study investigated a series of pyrazole derivatives for their ability to inhibit COX enzymes, revealing that certain compounds exhibited IC50 values in the low micromolar range, indicating strong anti-inflammatory potential.
  • Antimicrobial Testing : Another study evaluated the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli, finding that some compounds led to complete inhibition within hours .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure FeatureBiological Activity
3-(3-Methyl-1H-pyrazol-1-yl)propanoic acidMethyl substitution at position 3Moderate anti-inflammatory
2-Methyl-3-(1H-pyrazol-1-yl)propanoic acidMethyl substitution at position 2Lower antimicrobial activity
4-MethylpyrazoleLacks propanoic acid moietyLimited biological activity

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